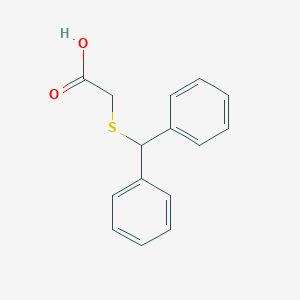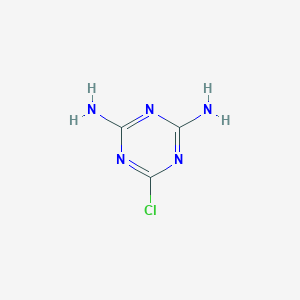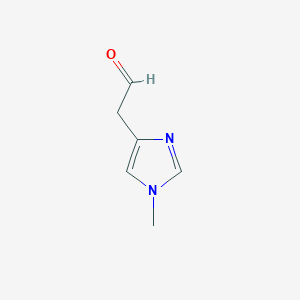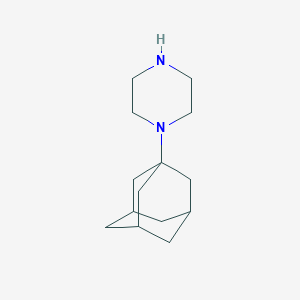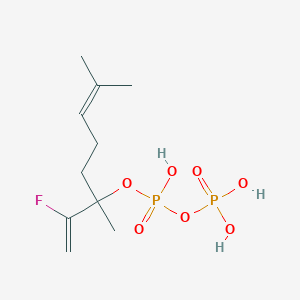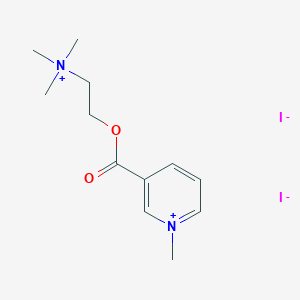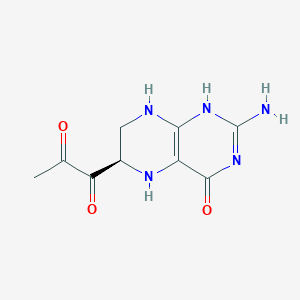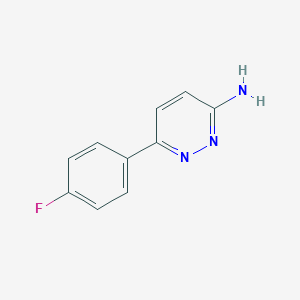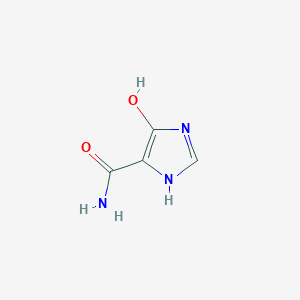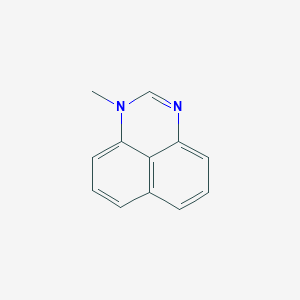
1-Methyl-1H-perimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-perimidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound has a unique structure that makes it an interesting subject for investigation.
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-perimidine varies depending on its application. In medicinal chemistry, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In material science, the unique structure of 1-Methyl-1H-perimidine allows it to form stable coordination bonds with metal ions, leading to the formation of MOFs. In catalysis, 1-Methyl-1H-perimidine acts as a ligand for transition metal catalysts, facilitating the reaction by stabilizing the transition state.
Biochemische Und Physiologische Effekte
1-Methyl-1H-perimidine has shown minimal toxicity in in vitro and in vivo studies. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells without affecting normal cells. In material science, the use of 1-Methyl-1H-perimidine in the synthesis of MOFs has shown no adverse effects on the environment. In catalysis, the use of 1-Methyl-1H-perimidine as a ligand has shown high selectivity and efficiency in various reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-1H-perimidine in scientific research is its high yield and purity in synthesis. This allows for reproducibility of experiments and reliable results. Another advantage is its versatility in various fields of research. However, a limitation of using 1-Methyl-1H-perimidine is its limited solubility in polar solvents, which can affect its application in certain reactions. Additionally, the high cost of synthesis and limited availability of this compound can hinder its use in large-scale experiments.
Zukünftige Richtungen
The future directions for 1-Methyl-1H-perimidine research are vast. In medicinal chemistry, further studies can be conducted to investigate the potential of this compound as an anticancer drug in clinical trials. In material science, the use of 1-Methyl-1H-perimidine in the synthesis of novel materials such as MOFs can be further explored for its potential applications in gas storage, separation, and catalysis. In catalysis, the use of 1-Methyl-1H-perimidine as a ligand can be optimized for higher selectivity and efficiency in various reactions. Overall, the unique structure and potential applications of 1-Methyl-1H-perimidine make it a promising subject for future scientific research.
Synthesemethoden
The synthesis of 1-Methyl-1H-perimidine can be achieved through several methods. One of the most common methods is the reaction of 2,4,5-trimethoxybenzaldehyde with methylamine in the presence of a catalyst such as acetic acid. Another method involves the reaction of 2,4,5-trimethoxybenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. Both methods result in the formation of 1-Methyl-1H-perimidine with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-perimidine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that 1-Methyl-1H-perimidine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. In catalysis, 1-Methyl-1H-perimidine has been used as a ligand for transition metal catalysts in various reactions such as Suzuki coupling and Heck reaction.
Eigenschaften
CAS-Nummer |
19585-93-4 |
|---|---|
Produktname |
1-Methyl-1H-perimidine |
Molekularformel |
C12H10N2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-methylperimidine |
InChI |
InChI=1S/C12H10N2/c1-14-8-13-10-6-2-4-9-5-3-7-11(14)12(9)10/h2-8H,1H3 |
InChI-Schlüssel |
WLQWDTFOKYWCQK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=CC=CC3=C2C1=CC=C3 |
Kanonische SMILES |
CN1C=NC2=CC=CC3=C2C1=CC=C3 |
Andere CAS-Nummern |
19585-93-4 |
Löslichkeit |
24.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



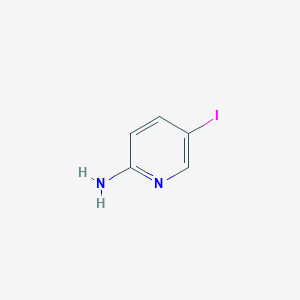
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21403.png)
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B21404.png)
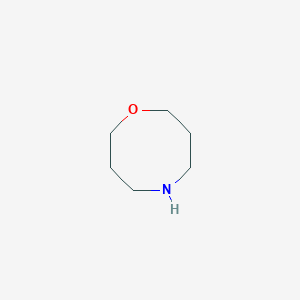
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21407.png)
